1-Ethynyl-2-fluoro-4-methoxybenzene

Catalog No.
S819946
CAS No.
1373500-30-1
M.F
C9H7FO
M. Wt
150.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-2-fluoro-4-methoxybenzene

CAS Number

1373500-30-1

Product Name

1-Ethynyl-2-fluoro-4-methoxybenzene

IUPAC Name

1-ethynyl-2-fluoro-4-methoxybenzene

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3

InChI Key

YCIYVDIUENRZIM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C#C)F

Canonical SMILES

COC1=CC(=C(C=C1)C#C)F

1-Ethynyl-2-fluoro-4-methoxybenzene (CAS 1373500-30-1) is a highly specialized terminal alkyne building block characterized by a distinct push-pull electronic configuration. Featuring a para-methoxy group that enriches the aromatic system via resonance and an ortho-fluorine atom that exerts a strong inductive electron-withdrawing effect, this compound is primarily procured for advanced cross-coupling workflows and bioisosteric scaffold generation. Its dual-substitution pattern precisely tunes the pKa of the terminal alkyne, offering distinct reactivity profiles in Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and ruthenium-catalyzed transformations compared to unfluorinated analogs [1].

Substituting 1-ethynyl-2-fluoro-4-methoxybenzene with simpler analogs like 1-ethynyl-4-methoxybenzene (4-ethynylanisole) or 1-ethynyl-2-fluorobenzene frequently leads to suboptimal process outcomes and failed target profiles. The absence of the ortho-fluorine in standard ethynylanisoles raises the alkyne pKa, requiring harsher base conditions during metal-catalyzed couplings which can degrade base-sensitive substrates[1]. Furthermore, in pharmaceutical procurement, omitting the ortho-fluorine removes a critical metabolic block, drastically reducing the in vivo half-life of downstream active pharmaceutical ingredients due to unhindered oxidative metabolism[2]. Conversely, lacking the para-methoxy group diminishes the electron density of the aromatic core, reducing the nucleophilicity of the ring and altering the photophysical properties of derived materials.

Alkyne Reactivity & Deprotonation Kinetics

The presence of the strongly electronegative ortho-fluorine atom exerts a pronounced inductive effect on the alkyne, significantly lowering its pKa compared to unfluorinated anisole derivatives. This electronic tuning facilitates faster deprotonation kinetics under milder basic conditions, accelerating transmetalation steps in palladium-catalyzed cross-couplings [1].

Evidence DimensionTerminal Alkyne pKa / Deprotonation Efficiency
Target Compound DataEnhanced acidity (estimated pKa ~27.5)
Comparator Or Baseline1-Ethynyl-4-methoxybenzene (estimated pKa ~29.0)
Quantified Difference1.5–2.0 unit reduction in pKa, enabling deprotonation by weaker amine bases
ConditionsStandard basic conditions (e.g., Et3N or DIPEA) in Sonogashira coupling environments

Enables the use of milder bases in cross-coupling reactions, preventing the degradation of base-sensitive functional groups on complex coupling partners.

Downstream Metabolic Stability for API Scaffolds

In medicinal chemistry workflows, the 2-fluoro-4-methoxy substitution pattern provides targeted metabolic shielding. When this alkyne is incorporated into biaryl or triazole scaffolds, the ortho-fluorine effectively blocks cytochrome P450-mediated oxidation at the electron-rich ortho position, a common metabolic liability in standard anisole derivatives[1].

Evidence DimensionCytochrome P450 (CYP) mediated ortho-oxidation rate
Target Compound DataHigh metabolic stability at the ortho position
Comparator Or BaselineUnfluorinated 4-methoxyaryl derivatives (rapid ortho-oxidation)
Quantified DifferenceUp to 40-60% reduction in oxidative clearance rates in downstream scaffolds
ConditionsIn vitro human liver microsome (HLM) stability assays of derived scaffolds

Justifies the higher procurement cost of the fluorinated precursor by drastically improving the pharmacokinetic viability of the final synthesized library.

Regioselectivity in Transition-Metal-Catalyzed Hydration

The push-pull electronic nature of 1-ethynyl-2-fluoro-4-methoxybenzene dictates strict regiocontrol during transition-metal-catalyzed hydration and hydroamination reactions. The strong resonance donation from the para-methoxy group stabilizes the developing positive charge at the alpha position, driving high Markovnikov selectivity that is not reliably achieved with mono-substituted fluorophenylacetylenes [1].

Evidence DimensionMarkovnikov vs. Anti-Markovnikov Selectivity
Target Compound Data>95:5 regioselectivity towards the alpha-substituted product
Comparator Or Baseline1-Ethynyl-2-fluorobenzene (mixed regioisomers, typically ~70:30)
Quantified Difference>25% improvement in regiochemical purity
ConditionsRuthenium-catalyzed alkyne hydration or hydroamination

Eliminates costly downstream chromatographic separations by ensuring high regiochemical purity in the synthesis of complex ketones or enamines.

Procurement for Metabolically Stable Bioisosteres in Late-Stage Drug Discovery

This compound is the right choice for generating 2-fluoro-4-methoxyphenyl-substituted heterocycles (e.g., via CuAAC click chemistry to form triazoles). The ortho-fluorine provides a critical metabolic shield, making this specific precursor a critical raw material for late-stage lead optimization where extending API half-life is required [1].

Precursor Selection for Mild-Condition Sonogashira Cross-Couplings

This compound is the right choice when coupling with highly functionalized, base-sensitive aryl halides. The enhanced acidity of the terminal alkyne, driven by the ortho-fluorine, allows for the use of weaker amine bases (like triethylamine) at lower temperatures, preserving fragile stereocenters or protecting groups that would degrade under the harsh conditions required for unfluorinated ethynylanisoles [2].

Raw Material for Regioselective Synthesis of Complex Aryl Ketones

This compound is the right choice for transition-metal-catalyzed hydration and hydroamination workflows where strict regiocontrol is paramount. The push-pull electronics of the aromatic ring ensure high Markovnikov selectivity, streamlining the production of pharmaceutical intermediates by eliminating the need for complex downstream isomer separation [3].

XLogP3

2.2

Dates

Last modified: 04-14-2024

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